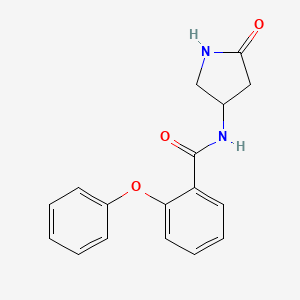

3-(4-Fluorophenyl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives is a topic of significant interest due to their pharmacological importance. Paper describes the synthesis of a morpholine-fused 1,3,4-oxadiazole derivative by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. Similarly, paper reports the synthesis of a 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole using DFT/B3LYP method with a 6-311++G (d,p) basis set. Paper discusses the synthesis of new 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety through a multistep reaction. These papers highlight the diverse synthetic routes and the importance of substituents in the oxadiazole ring for biological activity.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. Paper confirms the structure of the synthesized compound through NMR, IR, Mass spectral studies, and single crystal X-ray diffraction, which shows that the compound belongs to the monoclinic system. Paper focuses on the DFT study of the molecular structure, bond lengths, and angles, while paper uses Gaussian09 software to optimize the molecular structure and vibrational frequencies of a potential chemotherapeutic agent. These studies provide a detailed understanding of the molecular geometry and stability of the compounds.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be inferred from the Frontier molecular orbital (HOMO-LUMO) energies, global reactivity descriptors, and molecular electrostatic potential. Paper indicates that the nitrogen atom in the oxadiazole ring is the site for electrophilic attack, suggesting a potential for various chemical reactions. Paper also discusses the charge transfer within the molecule and the stability arising from hyper-conjugative interactions, which are crucial for understanding the chemical reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely related to their molecular structure and reactivity. Paper reports the lattice parameters and residual factor from X-ray diffraction studies, which are indicative of the compound's crystalline nature. Paper and provide insights into the vibrational wavenumbers and intensities, which are essential for understanding the compound's stability and reactivity. The molecular electrostatic potential surface analysis in paper and the NBO analysis in paper are valuable for predicting the sites of chemical reactivity and the potential for non-linear optical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Microwave-Assisted Synthesis

A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties integrated with 1,3,4-oxadiazole, among other heterocycles. These compounds displayed antimicrobial, antiurease, and antilipase activities, demonstrating the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry Başoğlu et al., 2013.

Fluorescence Quenching

Naik et al. (2018) investigated novel thiophene substituted 1,3,4-oxadiazole derivatives for aniline sensing via fluorescence quenching, suggesting applications in chemical sensing and environmental monitoring Naik et al., 2018.

Biological Activities

Anticancer Properties

A series of 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives showed promising anticancer activity against a variety of cancer cell lines, indicating the potential of 1,3,4-oxadiazole derivatives as lead compounds in cancer treatment Aboraia et al., 2006.

Nematocidal Activity

Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, showing good nematocidal activity against Bursaphelenchus xylophilus, highlighting their potential as nematicides Liu et al., 2022.

Material Science Applications

Polymer Synthesis

Hamciuc et al. (2005) reported the preparation of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, demonstrating the application of 1,3,4-oxadiazole in the development of high-performance polymers with potential uses in electronics and coatings Hamciuc et al., 2005.

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3OS2/c17-11-5-3-10(4-6-11)16-19-14(21-20-16)8-15-18-12(9-23-15)13-2-1-7-22-13/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMSZTYOZKZAMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2558216.png)

![methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2558220.png)

![2-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B2558222.png)

![3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2558223.png)

![3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2558233.png)

![2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2558234.png)